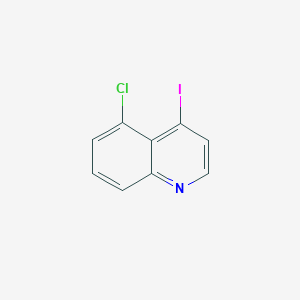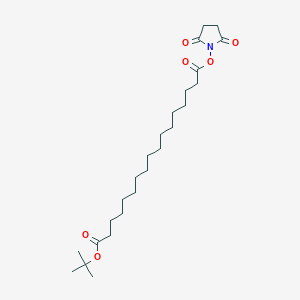
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group and a pyrrolidin-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate typically involves the esterification of heptadecanedioic acid with tert-butyl alcohol and 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptadecanedioic acid derivatives, while reduction can produce heptadecanediol derivatives.
Aplicaciones Científicas De Investigación
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved can vary based on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate
- tert-Butyl 2,5-dioxopyrrolidin-1-yl carbonate
- 21,39-Di-tert-butyl 1-(2,5-Dioxopyrrolidin-1-yl) (S)-9,18,23-Trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate
Uniqueness
1-tert-Butyl 17-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate is unique due to its specific combination of functional groups and long aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C25H43NO6 |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
1-O-tert-butyl 17-O-(2,5-dioxopyrrolidin-1-yl) heptadecanedioate |
InChI |
InChI=1S/C25H43NO6/c1-25(2,3)31-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-24(30)32-26-21(27)19-20-22(26)28/h4-20H2,1-3H3 |
Clave InChI |
OSWPELSPIJNCIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


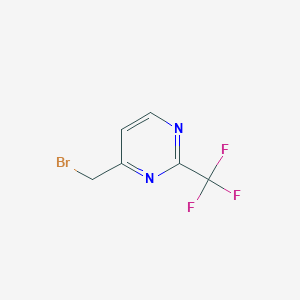
![tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13665209.png)
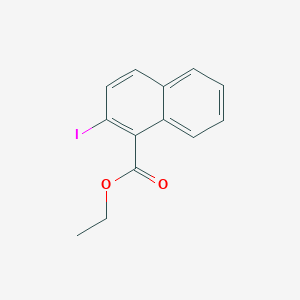
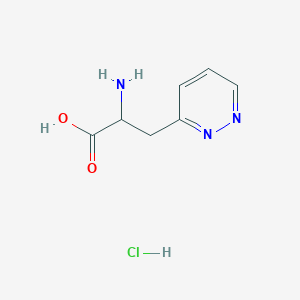
![Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13665227.png)
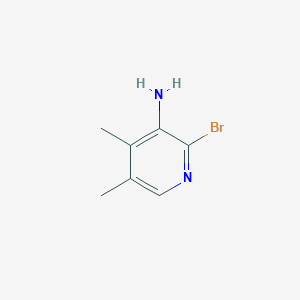
![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
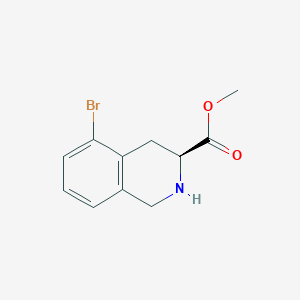

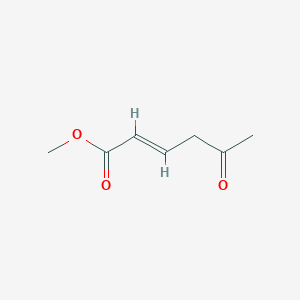
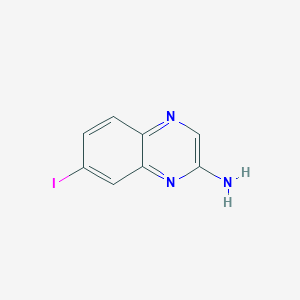
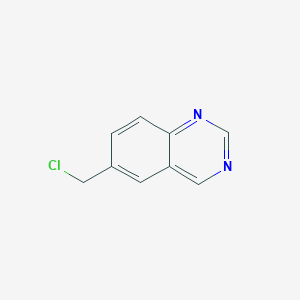
![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)
